molecular formula C18H11N5O6 B4322147 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 728884-18-2

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B4322147
CAS No.: 728884-18-2
M. Wt: 393.3 g/mol
InChI Key: QXLBHXCJWNPUGJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmacologically significant moieties, including an isoindole-1,3-dione (phthalimide) group and a 1,2,5-oxadiazole (furazan) ring, linked to a 4-nitrophenylacetamide side chain. The strategic combination of these fragments makes it a valuable intermediate for exploring new chemical spaces, particularly in the synthesis of nitrogen-containing heterocycles, which are pivotal in modern drug discovery . Compounds featuring similar N-heterocyclic architectures have demonstrated a wide spectrum of potential biological activities in scientific literature, such as antiviral properties against various strains, carbonic anhydrase inhibition, and anticancer effects . The presence of both the phthalimide and the furazan ring suggests potential for developing novel enzyme inhibitors or protease inhibitors, given that such heterocycles are known to be important pharmacophores in medicinal chemistry . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling procedures when working with this compound.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O6/c24-14(9-10-5-7-11(8-6-10)23(27)28)19-15-16(21-29-20-15)22-17(25)12-3-1-2-4-13(12)18(22)26/h1-8H,9H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBHXCJWNPUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NON=C3NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121421
Record name N-[4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728884-18-2
Record name N-[4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728884-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H15N3O6 with a molecular weight of 429.38 g/mol. The structure features an oxadiazole ring and a nitrophenyl acetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit notable antimicrobial properties. A study showed that synthesized derivatives demonstrated better activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds with the oxadiazole core were effective against various strains including Bacillus cereus and Bacillus thuringiensis with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme in DNA synthesis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaIC50 (µM)
Compound ABacillus cereus0.5
Compound BBacillus thuringiensis0.6
Compound CStaphylococcus aureus0.8

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that modifications in the structure can enhance its efficacy against cancer cells. For instance, derivatives tested against MCF7 (breast cancer) and HeLa (cervical cancer) cells exhibited IC50 values in the micromolar range. Notably, one derivative demonstrated an IC50 value of 0.65 µM against MCF7 cells .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)
Compound DMCF70.65
Compound EHeLa2.41
Compound FCaCo-2100

The mechanism behind the biological activity of this compound may involve interference with cellular processes such as DNA replication and protein synthesis. The presence of electron-withdrawing groups like nitro can enhance lipophilicity and facilitate cellular uptake .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities using disc diffusion and MTT assays .
  • Structure Activity Relationship (SAR) : Investigations into SAR revealed that introducing specific substituents on the oxadiazole ring significantly impacted both antimicrobial and anticancer efficacy .

Comparison with Similar Compounds

Key Observations:

  • Steric and Solubility Considerations : The nitro group increases molecular weight and may reduce aqueous solubility relative to analogs with smaller substituents (e.g., methyl).

Physicochemical Properties

  • Polarity: The nitro group in the target compound increases polarity compared to non-nitrated analogs, as evidenced by higher calculated logP values (estimated ~2.5 vs. ~1.8 for the methyl-substituted analog ).
  • Stability : Oxadiazole rings generally exhibit high thermal and oxidative stability, but the nitro group may introduce susceptibility to enzymatic reduction in vivo.

Research Findings and Discussion

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving cyclization of precursor amides and oxadiazole formation via nitrile oxide intermediates. However, the nitro group may require additional protection steps.
  • SAR (Structure-Activity Relationship) Gaps: No direct comparative studies exist between the target compound and its analogs. Preliminary data from suggest that chloro or nitro substituents enhance anticonvulsant efficacy, but this remains untested for isoindoledione derivatives.

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of precursors like isoindole-1,3-dione derivatives with 1,2,5-oxadiazole intermediates. Critical steps include:
  • Oxidation : Use hydrogen peroxide (H₂O₂) to oxidize intermediates (e.g., thioxoquinazolinones to dioxoquinazolinones) .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., N,N′-carbonyldiimidazole) for amide bond formation .
  • Purification : Recrystallization using ethanol or methanol is essential to isolate pure crystals .
    Analytical Validation : Confirm structure via ¹H/¹³C NMR (for functional groups) and single-crystal X-ray diffraction (for bond angles and intermolecular interactions) .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies :
  • pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 24–72 hours .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for melting points .
    Key Metrics : Track changes in UV-Vis absorbance (λmax ~300–400 nm for nitrophenyl groups) and precipitate formation .

Advanced Research Questions

Q. How can structural ambiguities in the compound’s crystal packing or tautomeric forms be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve torsional angles (e.g., nitro group orientation relative to the benzene ring) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify tautomeric preferences .
  • Dynamic NMR : Detect tautomerization in solution by observing signal splitting at variable temperatures .

Q. What strategies are effective in correlating the compound’s electronic properties with its bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 4-nitrophenyl with halogenated aryl groups) and compare IC₅₀ values in target assays .
  • Computational Modeling :
  • Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes (e.g., cyclooxygenase-2).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group .
  • Electrochemical Analysis : Cyclic voltammetry can quantify redox behavior linked to nitro group reduction .

Q. How should contradictory data on the compound’s solubility and aggregation behavior be addressed?

  • Methodological Answer :
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers with surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to detect aggregates .
  • Co-solvent Systems : Apply the Hildebrand solubility parameter to identify optimal solvent blends (e.g., DMSO-water gradients) .
  • Cryo-TEM : Visualize aggregate morphology in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide

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